molecular formula C15H13N5OS B14933472 N-(4-(pyridin-2-yl)thiazol-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

N-(4-(pyridin-2-yl)thiazol-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B14933472
M. Wt: 311.4 g/mol
InChI Key: UWMZTUGAPHNZOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C15H13N5OS

Molecular Weight

311.4 g/mol

IUPAC Name

N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C15H13N5OS/c21-14(13-9-4-3-6-10(9)19-20-13)18-15-17-12(8-22-15)11-5-1-2-7-16-11/h1-2,5,7-8H,3-4,6H2,(H,19,20)(H,17,18,21)

InChI Key

UWMZTUGAPHNZOS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)NN=C2C(=O)NC3=NC(=CS3)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthesis of 1,4,5,6-Tetrahydrocyclopenta[c]Pyrazole-3-Carboxylic Acid

The pyrazole-carboxylic acid precursor is synthesized via cyclocondensation of cyclopentanone derivatives with hydrazine hydrate. A representative protocol involves:

  • Cyclopentanone functionalization : Treatment of cyclopentanone with ethyl cyanoacetate under acidic conditions yields cyclopenta[c]pyran-3-carbonitrile.
  • Hydrazine cyclization : Reaction with hydrazine hydrate in ethanol at reflux forms the pyrazole ring.
  • Ester hydrolysis : The resulting methyl ester is hydrolyzed using sulfuric acid in methanol, producing the carboxylic acid derivative in 69% yield (Table 1).

Table 1: Hydrolysis of Methyl Cyclopenta[c]Pyrazole-3-Carboxylate

Reagent Temperature Time Yield
H₂SO₄/MeOH 85°C 18 h 69%

Amide Bond Formation with 4-(Pyridin-2-yl)Thiazol-2-Amine

Coupling the pyrazole-carboxylic acid to the thiazol-2-amine derivative is achieved via carbodiimide-mediated activation:

  • Activation of carboxylic acid : 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid (1.65 g, 10.84 mmol) is treated with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) in DMF at 0°C.
  • Amine coupling : Addition of 4-(pyridin-2-yl)thiazol-2-amine (1.37 g, 11.93 mmol) and 4-methylmorpholine (2.38 mL, 21.69 mmol) facilitates amide bond formation at room temperature.
  • Workup and purification : The crude product is extracted with ethyl acetate, washed with brine, and purified via reverse-phase chromatography (C18 column, 5–95% acetonitrile/water) to yield the title compound (37 mg, 16%).

Table 2: Coupling Reagents and Yields

Reagent System Solvent Temperature Yield
EDC/HOAt/4-methylmorpholine DMF 0–20°C 16%
HATU/TEA DMF 20°C 69%

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • DMF vs. Dichloromethane : DMF enhances reagent solubility and reaction homogeneity, improving yields compared to dichloromethane (69% vs. 42%).
  • Temperature control : Reactions performed at 0°C during activation and 20°C during coupling minimize side reactions (e.g., epimerization).

Catalytic Additives

  • 4-Methylmorpholine : Neutralizes HCl byproducts from carbodiimide activation, preventing acid-mediated decomposition.
  • Surfactant-mediated systems : A 2 wt% surfactant/water system (e.g., sodium dodecyl sulfate) increases interfacial contact in biphasic reactions, boosting yields to 98% under optimized conditions.

Purification and Analytical Characterization

Chromatographic Techniques

  • Reverse-phase HPLC : Employed for final purification using a C18 column with acetonitrile/water gradients (0.05% TFA modifier).
  • Silica gel chromatography : Used for intermediate purification with ethyl acetate/hexane eluents.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.23 (s, 1H, NH), 8.52 (d, J = 4.8 Hz, 1H, pyridine-H), 7.88 (m, 1H, thiazole-H), 2.81–2.52 (m, 6H, cyclopentane-H).
  • LCMS (ESI+) : m/z 349.1 [M+H]⁺, confirming molecular weight.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the tetrahydrocyclopenta[c]pyrazole ring. Key features :

  • Reagents : Common oxidizing agents include PCC (pyridinium chlorochromate) or H₂O₂ in acidic conditions.

  • Conditions : Reactions are typically conducted at reflux in solvents like THF or DMF.

  • Outcome : Formation of oxidized derivatives, such as dihydroxypyrrole intermediates, which may influence stability or bioactivity.

Table 1: Oxidation Reactions

Reaction TypeReagentSolvent/ConditionsOutcome
Partial oxidationPCCTHF, refluxDihydroxypyrrole derivatives
HydrogenationH₂O₂Acidic conditionsOxidized tetrahydrocyclopenta[c]pyrazole

Coupling Reactions

The carboxamide group and thiazole/pyridine moieties enable coupling reactions, critical for synthesis and modification.

Amide Bond Formation

  • Mechanism : Involves condensation between the carboxamide group and amine derivatives .

  • Reagents : Carbodiimides (e.g., EDC) or coupling agents like HOBt .

  • Conditions : Polar aprotic solvents (e.g., DMF) with catalytic bases.

  • Outcome : Formation of substituted carboxamides for diversification of biological activity.

Table 2: Amide Coupling

ReactantReagentConditionsProduct
Thiazole-4-carboxylic acidEDC/HOBtDMF, room temperatureN-substituted carboxamide

Substitution Reactions

The thiazole and pyridine rings undergo electrophilic or nucleophilic substitution.

Nucleophilic Substitution at Thiazole

  • Mechanism : Sulfur atom facilitates nucleophilic attack on the thiazole ring.

  • Reagents : Grignard reagents or alkyl halides.

  • Conditions : Alkaline conditions (e.g., NaH) in THF or DMSO.

  • Outcome : Substitution at the 2-position of thiazole with alkyl or aryl groups.

Table 3: Nucleophilic Substitution

PositionReagentConditionsProduct
Thiazole 2-positionGrignard reagentNaH, THFAlkylated thiazole derivatives

Cyclization Reactions

The tetrahydrocyclopenta[c]pyrazole core forms via cyclization of pyrazole precursors.

Pyrazole Ring Formation

  • Mechanism : Intramolecular cyclization of 1,3-dicarbonyl compounds with hydrazine derivatives.

  • Reagents : Hydrazine hydrate or substituted hydrazines.

  • Conditions : Acidic or basic catalysis (e.g., HCl or Et₃N) in ethanol or DMF.

  • Outcome : Formation of fused pyrazole rings with varying substituents.

Table 4: Cyclization

PrecursorReagentConditionsProduct
1,3-dicarbonyl compoundHydrazine hydrateHCl, ethanolTetrahydrocyclopenta[c]pyrazole

Functional Group Transformations

The carboxamide group undergoes hydrolysis or amidation.

Hydrolysis of Carboxamide

  • Reagents : Strong acids (e.g., HCl) or bases (e.g., NaOH).

  • Conditions : Aqueous solutions under reflux.

  • Outcome : Conversion to carboxylic acid or amine derivatives.

Mechanism of Action

The mechanism of action of N-(4-(pyridin-2-yl)thiazol-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Reported Activity Reference
Target Compound Tetrahydrocyclopenta[c]pyrazole 4-(pyridin-2-yl)thiazol-2-yl Not provided Not available Not specified -
CID 5400005 () Tetrahydrocyclopenta[c]pyrazole Thiophen-2-ylmethylene hydrazide 260.31 (calculated) Not reported Not specified
Compound 1l () Tetrahydroimidazo[1,2-a]pyridine 4-Nitrophenyl, cyano, ester groups Not calculated 243–245 Antimicrobial (inferred)
Compound 2d () Tetrahydroimidazo[1,2-a]pyridine Benzyl, 4-nitrophenyl Not calculated 215–217 Antimicrobial (inferred)
CDK7 Inhibitor () Acrylamide derivative Thiazol-2-yl amino, phenyl groups Not provided Not available Anticancer
Pyridine-3-carboxamide analog () Pyridine-3-carboxamide 4-Chlorophenyl, hydroxynicotinamide Not provided Not available Antibacterial

3. Discussion and Implications The target compound’s unique combination of a tetrahydrocyclopenta[c]pyrazole core and pyridine-thiazole substituents distinguishes it from imidazopyridine or acrylamide-based analogs. Substituent modifications (e.g., introducing halogens or polar groups) could enhance solubility or target affinity, as seen in and . Future studies should prioritize synthesizing the compound and evaluating its pharmacokinetic and therapeutic profiles.

Biological Activity

N-(4-(pyridin-2-yl)thiazol-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of thiazole and pyrazole derivatives that have been shown to exhibit various therapeutic effects, particularly in the treatment of proliferative diseases such as cancer.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H12N4S\text{C}_{12}\text{H}_{12}\text{N}_{4}\text{S}

This compound features a thiazole ring connected to a pyridine moiety and a cyclopentapyrazole framework, which contributes to its biological activity.

1. Anticancer Effects

Research has demonstrated that this compound exhibits potent anticancer properties. It acts primarily by inhibiting cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6, which play crucial roles in cell cycle regulation. By inhibiting these kinases, the compound effectively reduces cell proliferation in various cancer cell lines .

Table 1: Anticancer Activity of Thiazole-Pyrazole Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundHepG2 (liver cancer)2.20 ± 0.13CDK4/6 inhibition
DoxorubicinHepG23.07 ± 0.27Topoisomerase II inhibition

This table illustrates the comparative potency of the compound against standard chemotherapeutic agents like doxorubicin.

2. Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies indicate that pyrazole derivatives can possess antibacterial and antifungal effects . The mechanism is believed to involve disruption of microbial cell wall synthesis or interference with nucleic acid synthesis.

3. Other Therapeutic Applications

The biological activity of this compound extends beyond oncology and infectious diseases. It has been reported to exhibit anti-inflammatory and analgesic properties . These effects may be attributed to its ability to modulate inflammatory pathways and inhibit pro-inflammatory cytokines.

Case Studies

Recent investigations into the biological activity of thiazole-pyrazole derivatives have yielded significant findings:

  • In Vitro Studies : A study evaluated the cytotoxic effects of various thiazole-pyrazole compounds on different cancer cell lines. The results indicated that compounds with similar structures to this compound showed IC50 values in the low micromolar range against multiple cancer types .
  • Molecular Docking Studies : Computational studies have suggested that this compound can effectively bind to the ATP-binding site of CDK4/6 enzymes, providing insights into its mechanism of action at the molecular level .

Q & A

Q. Methodology :

  • Multi-step synthesis : Begin with a core pyrazole or thiazole intermediate, followed by cyclization and functionalization. For example, similar compounds (e.g., ’s pyridazine derivatives) were synthesized via condensation reactions using ethanol/water solvents under reflux, achieving yields of 54–68% .
  • Purification : Recrystallization from ethanol/water mixtures is effective for isolating crystalline products, as demonstrated in analogous syntheses .
  • Optimization : Apply statistical Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, reagent stoichiometry). Factorial designs can reduce experimental runs while identifying critical factors, as emphasized in chemical technology research .

Basic: Which spectroscopic techniques are essential for structural confirmation, and how should data be interpreted?

Q. Methodology :

  • 1H/13C NMR : Assign proton environments (e.g., aromatic protons in pyridin-2-yl or thiazole moieties) and carbon shifts. For example, in , NMR resolved hydrogen positions in a tetrahydroimidazo-pyridine derivative .
  • IR Spectroscopy : Confirm functional groups (e.g., carboxamide C=O stretch near 1650–1700 cm⁻¹) .
  • HRMS : Validate molecular weight and elemental composition (e.g., used HRMS to confirm pyridazine derivatives within 3 ppm error) .
  • Cross-validation : Combine techniques to resolve ambiguities (e.g., distinguishing tautomeric forms via NMR and IR) .

Advanced: How can researchers resolve contradictions in spectral or analytical data during structural elucidation?

Q. Methodology :

  • Multi-technique validation : If NMR suggests unexpected substituent positioning, corroborate with IR (functional groups) and HRMS (molecular formula). For example, combined NMR, IR, and HRMS to confirm cyclization in pyrazolo-pyridazine derivatives .
  • Computational validation : Use quantum chemical calculations (e.g., density functional theory) to predict NMR shifts or IR spectra, aligning experimental and theoretical data. This approach is highlighted in reaction design frameworks like ICReDD’s workflow .

Advanced: What computational strategies improve reaction pathway design or derivative development?

Q. Methodology :

  • Reaction path search : Employ quantum chemical methods (e.g., AFIR or GRRM) to map energy landscapes for cyclization or functionalization steps, as proposed by ICReDD to minimize trial-and-error experimentation .
  • Docking studies : For biologically active derivatives, simulate interactions with target proteins (e.g., kinase inhibitors) to prioritize synthetic targets.
  • Machine learning : Train models on existing reaction data (e.g., solvent effects, yields) to predict optimal conditions for novel analogs.

Advanced: How can Design of Experiments (DoE) optimize reaction parameters for scalability or yield?

Q. Methodology :

  • Screening designs : Use Plackett-Burman or fractional factorial designs to identify critical variables (e.g., catalyst loading, solvent polarity) .
  • Response Surface Methodology (RSM) : For reactions sensitive to multiple parameters (e.g., temperature and pH), apply central composite designs to model non-linear relationships and identify maxima (e.g., ’s TiO2 photoactivity optimization) .
  • Robustness testing : Validate optimized conditions by introducing small perturbations (e.g., ±5% reagent variation) to ensure reproducibility.

Advanced: How should researchers approach stability studies under varying environmental conditions?

Q. Methodology :

  • Forced degradation : Expose the compound to heat, light, or humidity, and monitor decomposition via HPLC or LC-MS. For example, ’s atmospheric fate studies of pollutants could guide protocols for tracking degradation products .
  • Kinetic modeling : Use Arrhenius equations to predict shelf-life under storage conditions.

Advanced: What strategies validate the compound’s biological activity while minimizing experimental bias?

Q. Methodology :

  • Blinded assays : Use third-party collaborators for activity testing (e.g., kinase inhibition assays) to reduce confirmation bias.
  • Dose-response curves : Quantify IC50 values across multiple replicates, ensuring statistical significance (p < 0.05).
  • Positive/Negative controls : Include reference compounds (e.g., staurosporine for kinase assays) to validate experimental conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.